
Lobeglitazone sulfate
Structure
2D Structure

特性
CAS番号 |
763108-62-9 |
---|---|
分子式 |
C24H26N4O9S2 |
分子量 |
578.6 g/mol |
IUPAC名 |
5-[[4-[2-[[6-(4-methoxyphenoxy)pyrimidin-4-yl]methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;sulfuric acid |
InChI |
InChI=1S/C24H24N4O5S.H2O4S/c1-31-18-6-8-20(9-7-18)33-22-13-17(26-15-27-22)14-25-10-11-32-19-4-2-16(3-5-19)12-21-23(29)28-24(30)34-21;1-5(2,3)4/h2-9,13,15,21,25H,10-12,14H2,1H3,(H,28,29,30);(H2,1,2,3,4) |
InChIキー |
SZYDFAFNERJCSY-UHFFFAOYSA-N |
SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC(=NC=N3)OC4=CC=C(C=C4)OC.OS(=O)(=O)O |
正規SMILES |
COC1=CC=C(C=C1)OC2=NC=NC(=C2)CNCCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4.OS(=O)(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
CKD-501; CKD 501; CKD501; Lobeglitazone Sulfate. trade name Duvie, Chong Kun Dang. |
製品の起源 |
United States |
説明
Molecular Pharmacology of Lobeglitazone Sulfate
Primary Mechanism of Action: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism
The principal mechanism through which lobeglitazone (B1674985) exerts its effects is by binding to and activating PPARγ. patsnap.com PPARγ is predominantly expressed in adipose tissue but is also found in other tissues such as the liver and skeletal muscle. nih.govnih.gov Upon activation by a ligand like lobeglitazone, PPARγ undergoes a conformational change. This change facilitates its heterodimerization with the retinoid X receptor (RXR). patsnap.comnih.gov This resulting complex then binds to specific DNA sequences known as peroxisome proliferator-response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govsemanticscholar.org
Ligand Binding and Conformational Dynamics of PPARγ
The interaction between lobeglitazone and PPARγ is characterized by a high binding affinity and specific structural features that contribute to its potent agonistic activity.
The high binding affinity of lobeglitazone to PPARγ is a result of its unique molecular structure. nih.gov Lobeglitazone was designed through the modification of the rosiglitazone (B1679542) structure. nih.govmdpi.com The thiazolidinedione (TZD) head group of lobeglitazone is a critical component for its interaction with PPARγ. It occupies the canonical ligand-binding pocket and forms hydrogen bonds with polar residues in the activation function-2 (AF-2) pocket and helix 12 of the PPARγ ligand-binding domain (LBD). nih.govresearchgate.net This interaction stabilizes the LBD in its active conformation, which is essential for the recruitment of transcriptional coactivators. nih.gov
Computational docking analyses and experimental assays have consistently demonstrated the high binding affinity of lobeglitazone for PPARγ. Docking studies have suggested that lobeglitazone's binding affinity is approximately 12 times higher than that of both rosiglitazone and pioglitazone. nih.govresearchgate.nete-dmj.org This enhanced affinity is attributed to the additional hydrophobic interactions provided by the p-methoxyphenoxy group. nih.gov
Compound | EC50 for PPARγ (μM) |
Lobeglitazone | 0.1374 |
Rosiglitazone | 0.1076 |
Pioglitazone | 0.5492 |
This table presents the half maximal effective concentration (EC50) values, indicating the concentration of a compound at which it produces 50% of its maximal effect. A lower EC50 value generally corresponds to a higher potency. nih.gove-dmj.org
PPAR Isoform Selectivity Profile (PPARγ vs. PPARα)
Lobeglitazone exhibits a high degree of selectivity for PPARγ over other PPAR isoforms, particularly PPARα. e-dmj.org While some sources describe it as a dual PPARα/γ agonist, time-resolved fluorescence resonance energy transfer (TR-FRET) assays have shown that lobeglitazone is significantly more potent in activating PPARγ. e-dmj.orgjapi.org The reported PPARα/PPARγ EC50 ratio for lobeglitazone is 3,976, indicating its strong preference for the γ isoform. e-dmj.org This selectivity is a crucial aspect of its pharmacological profile.
Compound | PPARα/PPARγ EC50 Ratio |
Lobeglitazone | 3,976 |
This table illustrates the selectivity of lobeglitazone for PPARγ over PPARα. A higher ratio indicates greater selectivity for PPARγ. e-dmj.org
PPARγ-Mediated Transcriptional Modulation
Activation of PPARγ by lobeglitazone leads to the modulation of a suite of target genes involved in glucose and lipid metabolism, as well as adipocyte differentiation. patsnap.comnih.gov One of the key downstream effects is the increased expression of glucose transporter type 4 (GLUT4), which enhances glucose uptake in adipocytes and muscle cells. patsnap.com
Furthermore, lobeglitazone influences the expression of genes that promote the differentiation of preadipocytes into mature adipocytes, such as adipocyte protein 2 (aP2) and CD36. patsnap.comnih.gov This leads to enhanced lipid storage in adipose tissue and a reduction in circulating free fatty acids. patsnap.com By redirecting lipids to adipose tissue, lobeglitazone helps to mitigate lipotoxicity in non-adipose tissues. patsnap.com
Interestingly, the interaction of the p-methoxyphenoxy group with the hydrophobic pocket may also influence the cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at serine 245. e-dmj.orgresearchgate.net Inhibition of this phosphorylation has been linked to changes in the expression of genes like adiponectin and adipsin, which are associated with insulin (B600854) sensitivity, without affecting the general transcriptional activity of PPARγ. e-dmj.orgsemanticscholar.org Lobeglitazone has been shown to inhibit this phosphorylation in a dose-dependent manner, more effectively than rosiglitazone. researchgate.net
Impact on Cyclin-Dependent Kinase 5-Mediated Phosphorylation of PPARγ at Ser245
Research has demonstrated that lobeglitazone influences the phosphorylation of PPARγ at the serine 245 residue (Ser245), a post-translational modification mediated by cyclin-dependent kinase 5 (Cdk5). nih.govresearchgate.net This phosphorylation is a critical regulatory step that can alter the transcriptional activity of PPARγ. nih.govacs.org
Structural studies reveal that lobeglitazone, like other TZDs, binds to the canonical ligand-binding pocket of the PPARγ ligand-binding domain (LBD). nih.govresearchgate.net However, a distinguishing feature of lobeglitazone is its elongated p-methoxyphenol moiety, which establishes an extended interaction with a hydrophobic pocket near an alternate binding site of PPARγ. nih.govresearchgate.nete-dmj.org This enhanced interaction is thought to be responsible for its potent inhibitory effect on the Cdk5-mediated phosphorylation of PPARγ at Ser245. nih.govresearchgate.net In vitro assays have shown that lobeglitazone inhibits this phosphorylation in a dose-dependent manner and more potently than rosiglitazone. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) for this inhibition by lobeglitazone is approximately 80 nM. nih.gov
Regulation of Gene Expression Relevant to Insulin Sensitivity (e.g., Adiponectin, Adipsin)
The activation of PPARγ by lobeglitazone, coupled with the inhibition of its phosphorylation at Ser245, leads to the modulation of gene expression that is crucial for improving insulin sensitivity. e-dmj.orgscribd.com This includes the regulation of genes such as those encoding for adiponectin and adipsin. e-dmj.orgscribd.com Adiponectin, an adipokine, is well-known for its insulin-sensitizing and anti-inflammatory properties. mdpi.com By promoting the expression of such genes, lobeglitazone contributes to enhanced glucose uptake and utilization in peripheral tissues. patsnap.come-dmj.org
Secondary Molecular Targets and Signaling Pathway Modulation
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) Activity In Vitro
Lobeglitazone has been found to directly inhibit the activity of Protein Tyrosine Phosphatase 1B (PTP1B) in vitro. nih.govresearchgate.netcam.ac.uk PTP1B is a negative regulator of insulin and leptin signaling pathways, and its inhibition is considered a therapeutic strategy for type 2 diabetes. nih.govjchr.org Studies have shown that lobeglitazone exhibits moderate, non-competitive, and reversible inhibition of PTP1B. nih.govresearchgate.netcam.ac.uk The reported half-maximal inhibitory concentration (IC50) for this inhibition is 42.8 ± 3.8 µM. nih.govresearchgate.net This inhibitory action on PTP1B may potentiate the antidiabetic effects of lobeglitazone by further enhancing insulin signaling. nih.govresearchgate.net
Interference with Pro-inflammatory Signaling Cascades
Lobeglitazone demonstrates anti-inflammatory properties by interfering with key pro-inflammatory signaling cascades. medchemexpress.commedchemexpress.com
ERK/JNK Pathway Inhibition
Research indicates that lobeglitazone can inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medchemexpress.commedchemexpress.comnih.govlarvol.com The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a role in inflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced bone-marrow derived macrophages, lobeglitazone was shown to reduce the phosphorylation levels of both ERK and JNK. nih.govlarvol.com
NF-κB Pathway Inhibition and p65 Translocation
Lobeglitazone also inhibits the Nuclear Factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of the inflammatory response. medchemexpress.commedchemexpress.commedchemexpress.com Specifically, it has been shown to inhibit the translocation of the p65 subunit of NF-κB into the nucleus in response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α). medchemexpress.comresearchgate.net The p65 subunit is a key component of the most abundant form of NF-κB, and its translocation to the nucleus is essential for the transcription of pro-inflammatory genes. nih.govnih.gov
Table of Research Findings on Lobeglitazone Sulfate
Molecular Target/Pathway | Effect of this compound | Key Findings | Reported Values |
---|---|---|---|
PPARγ Phosphorylation (Ser245) | Inhibition | More potent inhibitor than rosiglitazone in vitro. nih.govresearchgate.net | IC50: ~80 nM nih.gov |
Gene Expression | Regulation | Modulates genes related to insulin sensitivity like adiponectin and adipsin. e-dmj.orgscribd.com | |
PTP1B Activity | Inhibition | Moderate, non-competitive, and reversible inhibitor in vitro. nih.govresearchgate.netcam.ac.uk | IC50: 42.8 ± 3.8 µM nih.govresearchgate.net |
ERK/JNK Pathway | Inhibition | Reduces phosphorylation of ERK and JNK. nih.govlarvol.com |
| NF-κB Pathway | Inhibition | Inhibits TNF-α-induced p65 translocation. medchemexpress.comresearchgate.net | |
Table of Compound Names
Compound Name |
---|
This compound |
Rosiglitazone |
Pioglitazone |
Adiponectin |
Adipsin |
Cyclin Dependent Kinase 5 |
Protein Tyrosine Phosphatase 1B |
Extracellular signal-regulated kinase |
c-Jun N-terminal kinase |
Nuclear Factor-kappa B |
AP-1 Expression Modulation
Activator protein-1 (AP-1) is a transcription factor that regulates the expression of genes involved in inflammatory responses and other cellular processes. frontiersin.orgfrontiersin.org Research has demonstrated that lobeglitazone can modulate the expression of AP-1, contributing to its anti-inflammatory effects.
In a murine model of ovalbumin (OVA)-induced asthma, treatment with lobeglitazone was shown to significantly reduce the expression of AP-1 in lung tissue. frontiersin.org Animals sensitized and challenged with OVA exhibited increased AP-1 expression, which was correlated with airway inflammation and mucus hypersecretion. frontiersin.orgfrontiersin.org However, the administration of lobeglitazone led to a marked decrease in AP-1 expression. frontiersin.org This downregulation of AP-1 is considered a key mechanism through which lobeglitazone attenuates the pathophysiological changes associated with asthma. frontiersin.orgfrontiersin.org The reduction in AP-1 expression contributes to the decreased production of pro-inflammatory cytokines and mucin 5AC (MUC5AC), a major component of airway mucus. frontiersin.orgfrontiersin.org
Inhibition of Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway, particularly through its downstream mediators, the Smad proteins, is a central regulator of fibrosis in various tissues. e-enm.org Lobeglitazone has been shown to exert significant anti-fibrotic effects by directly interfering with this pathway. e-enm.orgnih.govresearchgate.net
Similar inhibitory effects were observed in human corneal fibroblasts, where lobeglitazone attenuated TGF-β1-induced extracellular matrix (ECM) synthesis and myofibroblast differentiation. nih.gov This anti-fibrotic action was attributed to the inhibition of the TGF-β1-induced Smad signaling cascade, an effect that appeared to be independent of PPAR signaling. nih.gov Furthermore, in papillary thyroid cancer cells, lobeglitazone was found to inhibit TGF-β1-induced epithelial-mesenchymal transition (EMT), migration, and invasion by suppressing the p38 MAPK signaling pathway, which can be activated by TGF-β. nih.gove-enm.org
Inhibition of the Mechanistic Target of Rapamycin (B549165) Complex 1 (mTORC1) Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a critical protein kinase complex that regulates cell growth, proliferation, and metabolism. nih.govplos.org Hyperactivation of the mTORC1 pathway is associated with the progression of non-alcoholic fatty liver disease (NAFLD) through the induction of lipogenesis. nih.govnih.gov Lobeglitazone has been identified as an inhibitor of the mTORC1 signaling pathway, contributing to its protective effects against liver injury. nih.govfrontiersin.org
In a mouse model of acute lipogenesis, lobeglitazone was shown to inhibit hepatic lipid synthesis and subsequent endoplasmic reticulum (ER) stress by inhibiting the mTORC1 pathway. nih.govfrontiersin.org Immunoblotting analysis revealed that lobeglitazone downregulated the refeeding-induced phosphorylation of key mTORC1 downstream targets, including ribosomal protein S6 (S6), p70S6 kinase (p70S6K), and 4E-binding protein 1 (4EBP1). nih.gov
Further investigation into the mechanism showed that lobeglitazone reduced the phosphorylation of Akt, a protein kinase that can activate the mTORC1 pathway. nih.govfrontiersin.org This effect was observed both in vivo in mouse livers and in vitro in insulin-treated rat primary hepatocytes, where lobeglitazone alleviated the enhanced mTORC1 signaling. nih.gov These findings suggest that lobeglitazone inhibits the hepatic mTORC1 pathway, at least in part, by reducing the phosphorylation of Akt. nih.govfrontiersin.org
Suppression of NLRP3 Inflammasome Activation
The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation, triggers the release of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β). plos.orgnih.gov Chronic inflammation driven by the NLRP3 inflammasome is implicated in various diseases. Lobeglitazone has demonstrated a significant ability to suppress the activation of the NLRP3 inflammasome. plos.orgnih.govplos.org
In the context of liver inflammation, which is often associated with elevated levels of lipopolysaccharide (LPS), lobeglitazone has been shown to reduce LPS-induced NLRP3 inflammasome activation. plos.orgnih.gov This effect was observed in multiple liver cell types, including Kupffer cells (KCs), hepatocytes, and hepatic stellate cells (HSCs). plos.orgplos.orgnih.gov In primary KCs stimulated with LPS, lobeglitazone inhibited the expression of NLRP3 and caspase-1, leading to reduced secretion of IL-1β. plos.org Similarly, in hepatocytes, lobeglitazone decreased the expression levels of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. plos.orgplos.org
The suppression of the NLRP3 inflammasome by lobeglitazone contributes to its broader anti-inflammatory and anti-fibrotic effects in the liver. plos.orgnih.gov By inhibiting the release of pro-inflammatory cytokines from KCs, lobeglitazone indirectly reduces hepatocyte inflammation and the activation of HSCs, which are key events in the progression of liver fibrosis. plos.orgnih.gov
Table of Compounds Mentioned
Q & A
Q. What molecular mechanisms underlie Lobeglitazone Sulfate’s PPAR-γ activation, and how do they compare to other thiazolidinediones (TZDs)?
this compound binds to the PPAR-γ ligand-binding domain with a 12-fold higher affinity than rosiglitazone or pioglitazone due to its elongated p-methoxy phenol moiety, which interacts with a hydrophobic pocket near helix H12. This structural feature enhances its inhibition of cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation at Ser245, reducing off-target effects . Methodologically, comparative binding assays using crystallography and dose-dependent phosphorylation studies (e.g., Western blotting) are recommended to validate these interactions.
Q. Which experimental models are most suitable for studying this compound’s anti-inflammatory effects in type 2 diabetes (T2DM)?
LPS-induced NLRP3 inflammasome activation models (e.g., murine macrophages or in vivo liver inflammation models) are optimal. This compound inhibits NLRP3 by suppressing NF-κB signaling and reducing pro-inflammatory cytokines like IL-1β and IL-18 . Researchers should quantify inflammasome markers (e.g., caspase-1 activity via fluorometric assays) and validate results using PPAR-γ knockout models to confirm mechanism specificity.
Q. How can researchers quantify this compound in bulk and pharmaceutical formulations with accuracy?
Validated UV spectrophotometry (λmax = 248 nm) and HPLC methods are recommended. For UV, linearity ranges of 2–14 µg/mL (r² > 0.998) with LOD/LOQ values of 0.07 µg/mL and 0.22 µg/mL, respectively, ensure precision. HPLC using a Phenomenex Luna C18 column achieves resolution within 15 minutes with <2% RSD . Method validation must follow ICH Q2(R2) guidelines, including robustness testing under varied pH and temperature conditions.
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s long-term safety data across clinical trials?
Discrepancies in outcomes (e.g., weight gain vs. lipid profile improvements) require stratified subgroup analyses (e.g., age, baseline BMI) and extended follow-up periods. For example, a 24-week trial showed HbA1c reductions (-1.05%) but noted peripheral edema in 5% of subjects . Meta-analyses of phase 3/4 trials (e.g., post-marketing surveillance in South Korea) and PK/PD modeling (accounting for CYP2C9/2C19 polymorphisms) can clarify risk-benefit ratios .
Q. What experimental strategies can elucidate this compound’s dual role in NLRP3 inflammasome inhibition and glycemic control?
Co-culture systems (e.g., hepatocytes and macrophages) with LPS/ATP stimulation can model cross-talk between metabolic and inflammatory pathways. Transcriptomic profiling (RNA-seq) of PPAR-γ and NLRP3 pathways, combined with in vivo imaging in diabetic rodent models, can identify tissue-specific effects . Dose-ranging studies (0.5–2 mg/kg) are critical to avoid confounding anti-inflammatory vs. metabolic outcomes.
Q. How does this compound’s pharmacokinetic profile influence its drug-drug interaction potential in polypharmacy scenarios?
this compound exhibits no clinically significant interactions with metformin or amlodipine (90% CI for AUCτ ratios: 0.92–1.23) due to minimal CYP450 inhibition . However, researchers should conduct in vitro CYP induction assays (e.g., human hepatocytes) and physiologically based pharmacokinetic (PBPK) modeling to predict interactions with narrow-therapeutic-index drugs (e.g., warfarin).
Methodological Considerations
Q. What endpoints and assays are critical for evaluating this compound’s efficacy in preclinical T2DM studies?
Primary endpoints: HbA1c, HOMA-IR, and FPG reductions. Secondary endpoints: Lipid panel (LDL-C, HDL-C), small dense LDL quantification (Lipoprint system), and inflammatory markers (CRP, TNF-α). Use hyperinsulinemic-euglycemic clamps in rodent models to measure insulin sensitivity directly .
Q. How can researchers optimize synthesis routes for this compound to improve yield and purity?
A five-step GMP-compliant synthesis achieves 52% yield (vs. 17% in initial routes) via regioselective 1,4-reduction using Hantzsch dihydropyridine ester. Key intermediates (e.g., pyrimidinyl phenoxy ether) should be monitored via TLC (Rf = 0.35) and characterized by NMR/MS .
Safety and Tolerability
Q. What biomarkers should be monitored in long-term studies to assess this compound’s bone mineral density (BMD) effects?
Dual-energy X-ray absorptiometry (DXA) scans at baseline and 6-month intervals, alongside serum osteocalcin and CTX-1 measurements, are essential. Clinical trials reported no dose adjustments for BMD loss, but postmenopausal women require closer monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。